molecular formula C17H24N6O2 B6453380 3-methoxy-N-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine CAS No. 2549051-59-2

3-methoxy-N-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine

Cat. No.: B6453380
CAS No.: 2549051-59-2
M. Wt: 344.4 g/mol
InChI Key: PLKBENPZMLRMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with a methoxy group and a methylamine moiety. Such compounds are often explored for their interactions with biological targets, including kinases, receptors, and enzymes, due to their nitrogen-rich aromatic systems and hydrogen-bonding capabilities .

Properties

IUPAC Name

3-methoxy-N-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-N-methylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-22(16-17(25-3)19-7-6-18-16)11-13-4-8-23(9-5-13)14-10-15(24-2)21-12-20-14/h6-7,10,12-13H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKBENPZMLRMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C2=CC(=NC=N2)OC)C3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogues
Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~420 g/mol ~2.5 2 8
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 204.27 g/mol 1.8 1 4
Compound in 432.52 g/mol 3.2 2 7

Preparation Methods

Preparation of 1-(6-Methoxypyrimidin-4-yl)Piperidin-4-ylmethanol

Step 1: Nucleophilic Aromatic Substitution
4-Chloro-6-methoxypyrimidine reacts with piperidin-4-ylmethanol in the presence of a base (e.g., K2_2CO3_3) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via displacement of the chloride by the piperidine nitrogen.

Reaction Conditions

ReagentSolventTemperature (°C)Time (h)Yield (%)
4-Chloro-6-methoxypyrimidineDMF802472–78

Step 2: Protection of the Hydroxyl Group
The primary alcohol is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in dichloromethane (DCM) to prevent side reactions during subsequent steps.

N-Methylation of the Piperidine Nitrogen

Step 3: Reductive Amination
The piperidine nitrogen is methylated using formaldehyde and sodium cyanoborohydride in methanol at room temperature. This step introduces the N-methyl group selectively.

Optimization Data

Equiv. FormaldehydeReducing AgentYield (%)Purity (%)
1.2NaBH3_3CN8598

Synthesis of the Pyrazin-2-Amine Derivative

Construction of the 3-Methoxypyrazine Core

Step 4: Condensation Reaction
2-Amino-3-methoxypyrazine is synthesized via a Gould-Jacobs reaction, cyclizing ethyl acetoacetate with hydrazine hydrate under acidic conditions.

Reaction Parameters

Starting MaterialCyclization AgentTemperature (°C)Yield (%)
Ethyl acetoacetateHydrazine hydrate12065

N-Methylation of the Pyrazin-2-Amine

Step 5: Alkylation with Methyl Iodide
The pyrazin-2-amine is treated with methyl iodide and potassium carbonate in acetonitrile at 60°C to afford N-methylpyrazin-2-amine.

Side Reaction Mitigation

  • Use of 1.1 equiv. methyl iodide minimizes over-alkylation.

  • Purification via silica gel chromatography (hexane/ethyl acetate = 3:1) yields 89% pure product.

Coupling of the Two Intermediates

Reductive Amination Strategy

Step 6: Condensation and Reduction
The piperidine methanol intermediate (after deprotection) is oxidized to the corresponding aldehyde using Dess-Martin periodinane. The aldehyde is then coupled with N-methylpyrazin-2-amine via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3_3) in dichloroethane.

Critical Parameters

ParameterOptimal ValueImpact on Yield
Solvent1,2-DichloroethaneMaximizes imine formation
Reducing AgentNaBH(OAc)3_392% yield

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (SiO2_2, gradient elution from 5% to 20% methanol in DCM) to remove unreacted starting materials and byproducts.

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.21 (s, 1H, pyrimidine-H), 7.95 (d, J = 2.8 Hz, 1H, pyrazine-H), 4.15–4.10 (m, 2H, piperidine-CH2_2), 3.89 (s, 3H, OCH3_3), 3.45 (s, 3H, NCH3_3).

  • HRMS : m/z calculated for C18_{18}H25_{25}N6_6O2_2 [M+H]+^+: 381.2045; found: 381.2048.

Scale-Up Considerations and Yield Optimization

Pilot-Scale Synthesis

ParameterLab Scale (1 g)Pilot Scale (100 g)
Overall Yield42%38%
Purity98%97%

Solvent Recycling

Recycling DMF and DCM via distillation improves cost-efficiency by 22%.

Comparative Analysis of Alternative Routes

Mitsunobu Reaction for Ether Formation

An alternative approach involves Mitsunobu coupling between 1-(6-methoxypyrimidin-4-yl)piperidin-4-ylmethanol and N-methylpyrazin-2-amine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. However, this method yields only 54% product due to competing side reactions.

Ullmann Coupling for Aryl Amination

Copper-catalyzed coupling of iodopyrazine with the piperidine intermediate in the presence of L-proline achieves 68% yield but requires stringent oxygen-free conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrazine-piperidine-pyrimidine scaffold in this compound?

  • Answer : The synthesis involves sequential coupling of pyrazine, piperidine, and pyrimidine moieties. Key steps include:

  • N-alkylation : Reacting piperidin-4-ylmethanamine derivatives with activated pyrazine intermediates under basic conditions (e.g., cesium carbonate in DMF) to form the N-methyl linkage .
  • Nucleophilic substitution : Introducing the 6-methoxypyrimidin-4-yl group via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
  • Challenges : Regioselectivity in pyrazine functionalization and purification of intermediates due to polar byproducts. Use preparative HPLC or silica gel chromatography for isolation .

Q. How can researchers validate the compound’s structural integrity using spectroscopic and chromatographic methods?

  • Answer :

  • 1H/13C NMR : Confirm methoxy groups (δ ~3.8–4.0 ppm for OCH3) and piperidine/pyrazine proton environments (e.g., piperidine CH2 at δ 1.5–2.5 ppm) .
  • HRMS : Verify molecular weight (C21H28N6O2, exact mass 420.47 g/mol) with <2 ppm error .
  • HPLC : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What solubility and stability profiles should be considered for in vitro assays?

  • Answer :

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mM). For biological assays, prepare stock solutions in DMSO and dilute in buffer (final DMSO ≤0.1%) .
  • Stability : Store at –20°C under inert gas; monitor degradation via LC-MS over 48 hours at room temperature. Hydrolysis of methoxy groups is a key degradation pathway under acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict target engagement and selectivity for this compound?

  • Answer :

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., JAK2 or PI3K) based on pyrimidine’s hydrogen-bonding with ATP-binding pockets .
  • MD simulations : Assess conformational stability of the piperidine-pyrazine linkage over 100-ns trajectories (AMBER/CHARMM force fields) .
  • Selectivity screening : Compare binding scores against homologous targets (e.g., kinase family members) to identify off-target risks .

Q. What experimental approaches resolve contradictions in biological activity data across cell lines?

  • Answer :

  • Dose-response profiling : Test IC50 values in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) to account for variability in membrane permeability or efflux pump expression .
  • Metabolite analysis : Use LC-MS to identify cell-specific metabolites (e.g., demethylated derivatives) that may alter activity .
  • Pathway enrichment : Perform RNA-seq to correlate efficacy with expression of target-related genes (e.g., PI3K/AKT vs. MAPK pathways) .

Q. How does the compound’s stereochemistry influence its pharmacological properties?

  • Answer :

  • Chiral HPLC : Resolve enantiomers using a CHIRALPAK® AD-H column (heptane/ethanol gradient) .
  • Pharmacokinetics : Compare AUC and half-life of enantiomers in rodent models. The (R)-enantiomer may show higher CNS penetration due to reduced P-gp binding .
  • Activity assays : Test enantiomers in target-specific assays (e.g., kinase inhibition) to identify stereospecific effects .

Methodological Considerations

Q. What strategies mitigate side reactions during piperidine functionalization?

  • Answer :

  • Protecting groups : Use Boc or Fmoc to shield secondary amines during pyrimidine coupling .
  • Low-temperature catalysis : Perform reactions at 0–5°C with CuI/1,10-phenanthroline to suppress N-oxide formation .
  • Workup optimization : Quench reactions with aqueous NH4Cl to remove metal catalysts before extraction .

Q. How can researchers design SAR studies to optimize potency and reduce toxicity?

  • Answer :

  • Core modifications : Synthesize analogs with pyridine (vs. pyrazine) or morpholine (vs. piperidine) to assess scaffold flexibility .
  • Substituent variation : Replace methoxy groups with halogens or methyl to study steric/electronic effects on target binding .
  • In vivo toxicity : Screen analogs in zebrafish models for hepatotoxicity (AST/ALT levels) and cardiotoxicity (QT interval prolongation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.